molecular formula C11H21O5P B13896434 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester CAS No. 108298-18-6

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester

Cat. No.: B13896434
CAS No.: 108298-18-6
M. Wt: 264.25 g/mol
InChI Key: XIQYEMVNABBPOP-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester is an organic compound with the molecular formula C11H21O5P It is a derivative of pentenoic acid, featuring a diethoxyphosphinyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester typically involves the reaction of 4-pentenoic acid with diethyl phosphite in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Commonly used catalysts include bases such as triethylamine.

    Solvent: Solvents like dichloromethane or toluene are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The diethoxyphosphinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphinyl esters.

Scientific Research Applications

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes. The diethoxyphosphinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pentenoic acid ethyl ester
  • 4-Pentenoic acid, 2-methyl-, ethyl ester
  • 4-Pentenoic acid, 2-(diethoxyphosphinyl)-

Uniqueness

4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester is unique due to the presence of both the diethoxyphosphinyl group and the ethyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with enzymes. These features make it particularly valuable in research and industrial applications.

Properties

CAS No.

108298-18-6

Molecular Formula

C11H21O5P

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-diethoxyphosphorylpent-4-enoate

InChI

InChI=1S/C11H21O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h5,10H,1,6-9H2,2-4H3

InChI Key

XIQYEMVNABBPOP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC=C)P(=O)(OCC)OCC

Origin of Product

United States

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